4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol
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Overview
Description
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with nitriles or other suitable precursors.
Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings are coupled through a condensation reaction, often using a suitable catalyst and solvent.
Introduction of the Phenol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different biological activities and properties.
Scientific Research Applications
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,2,4-Triazole: A basic triazole compound that shares the triazole ring structure.
2,6-Dimethoxyphenol: A phenol derivative with similar functional groups.
Uniqueness
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is unique due to its combination of pyrazole, triazole, and phenol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N6O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20N6O3/c1-10-6-11(2)22(21-10)17-20-19-12(3)23(17)18-9-13-7-14(25-4)16(24)15(8-13)26-5/h6-9,24H,1-5H3/b18-9+ |
InChI Key |
JHMZBTSRVWCIIE-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C(=C3)OC)O)OC)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C(=C3)OC)O)OC)C)C |
Origin of Product |
United States |
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